Tetraphosphorus hexaoxide
Description
Historical Context and Early Research Trajectories in Phosphorus Oxides
The journey into understanding phosphorus and its oxides began with the dramatic discovery of elemental phosphorus in 1669 by the German alchemist Hennig Brand. kakhia.orgsciencehistory.orgbritannica.com While attempting to create the philosopher's stone by distilling urine, he isolated a white, waxy substance that glowed in the dark—a phenomenon he termed "phosphorus," meaning "light-bearer." kakhia.orgsciencehistory.org This discovery marked the first isolation of an element that was not known since ancient times. wikipedia.org For over a century, phosphorus remained a chemical curiosity until Antoine Lavoisier recognized it as an element in 1777. kakhia.orgwikipedia.org
Early research on phosphorus compounds was closely tied to the primary source of the element, which shifted from urine to bone ash and later to phosphate (B84403) rock in the 19th century. kakhia.orgbritannica.com The development of the electric arc furnace in the 1890s made phosphate rock the principal source for phosphorus production. kakhia.org
The study of phosphorus oxides, including tetraphosphorus (B14172348) hexaoxide (P₄O₆) and tetraphosphorus decaoxide (P₄O₁₀), became a central theme in understanding the chemistry of phosphorus. britannica.comlibretexts.org These two are the most common oxides of phosphorus. libretexts.org Early structural investigations revealed that both P₄O₆ and P₄O₁₀ possess cage-like structures derived from the tetrahedral arrangement of phosphorus atoms in white phosphorus. britannica.comchemzipper.com Electron diffraction studies were instrumental in determining the molecular structure of P₄O₆, revealing a Td point group symmetry with a P-O-P bond angle of approximately 128.5° and a P-O bond distance of 1.67 Å. researchgate.netquora.com
Academic Significance and Contemporary Research Landscape of P₄O₆
Tetraphosphorus hexaoxide holds considerable academic significance as a fundamental phosphorus oxide and a key starting material in organophosphorus chemistry. tandfonline.commdpi-res.comwikipedia.org Its reactivity with both nucleophilic and electrophilic compounds makes it a versatile precursor for the synthesis of a wide range of inorganic and organic phosphorus compounds. tandfonline.com
The molecular structure of P₄O₆ is a subject of ongoing interest. It consists of a cage structure where four phosphorus atoms are bridged by six oxygen atoms. chemzipper.comdoubtnut.com Each phosphorus atom is bonded to three oxygen atoms, and each oxygen atom bridges two phosphorus atoms. chemzipper.com This arrangement results in a molecule with a high degree of symmetry.
Interactive Data Table: Properties of this compound
| Property | Value |
| Molecular Formula | P₄O₆ |
| Molar Mass | 219.89 g/mol |
| Appearance | Colorless monoclinic crystals or liquid |
| Density | 2.135 g/cm³ |
| Melting Point | 23.8 °C (74.8 °F; 296.9 K) |
| Boiling Point | 173.1 °C (343.6 °F; 446.2 K) |
| Solubility in Water | Reacts to form phosphorous acid |
Data sourced from multiple references. wikipedia.orgwebelements.co.uk
Contemporary research on P₄O₆ often involves computational studies to analyze its chemical bonding, reactivity, and spectroscopic properties. researchgate.netroutledge.comresearchgate.net Techniques like Atoms in Molecules (AIM) and Electron Localization Function (ELF) have been used to classify the different types of P-O bonds within the molecule. researchgate.net These studies have shown a strong correlation between the topological properties of the electron density and the P-O bond lengths. researchgate.net Furthermore, Fukui function analysis helps in predicting the reactive sites of the molecule. researchgate.net
P₄O₆ is also studied for its role as a ligand in transition metal chemistry, forming complexes such as P₄O₆·Fe(CO)₄. wikipedia.org Its reaction with ozone at low temperatures to form the unstable P₄O₁₈ is another area of active investigation. wikipedia.org
Scope and Objectives of Advanced P₄O₆ Research
The future of this compound research is directed towards several key areas, driven by both fundamental scientific curiosity and potential applications.
One major objective is to refine the manufacturing processes for P₄O₆ to achieve higher yields and purity. google.com This is crucial for its use as a high-quality starting material in the synthesis of specialized organophosphorus compounds. google.com
Another significant research direction involves its application in materials science. Theoretical studies have explored the electronic transport properties of P₄O₆ molecular clusters, comparing them with other inorganic cages like Sb₄O₆ and P₄Se₃. acs.org While current findings suggest a low hopping rate for P₄O₆, these investigations are vital for understanding charge transfer mechanisms in such systems and could guide the design of novel electronic materials. acs.org
Furthermore, the thermodynamic properties of P₄O₆ are under scrutiny, particularly in the context of planetary science. researchgate.net The compound has been proposed as a key species in the atmospheres of gas giants and Venus. researchgate.netarxiv.org However, significant uncertainties in its Gibbs free energy of formation have led to conflicting models of its atmospheric abundance. researchgate.net Resolving these discrepancies through more accurate experimental and theoretical data is a critical goal for understanding phosphorus chemistry in extraterrestrial environments. researchgate.net
Advanced computational studies continue to be a cornerstone of P₄O₆ research. Anharmonic calculations of its vibrational spectra and the application of quantum chemistry to predict its properties with high accuracy are ongoing efforts. routledge.comresearchgate.net These theoretical investigations, in conjunction with experimental work, will provide a deeper understanding of the structure, bonding, and reactivity of this important phosphorus oxide.
Structure
3D Structure
Properties
CAS No. |
10248-58-5 |
|---|---|
Molecular Formula |
O6P4 |
Molecular Weight |
219.89 g/mol |
IUPAC Name |
2,4,6,8,9,10-hexaoxa-1,3,5,7-tetraphosphatricyclo[3.3.1.13,7]decane |
InChI |
InChI=1S/O6P4/c1-7-2-9-4-8(1)5-10(3-7)6-9 |
InChI Key |
VSAISIQCTGDGPU-UHFFFAOYSA-N |
SMILES |
O1P2OP3OP1OP(O2)O3 |
Canonical SMILES |
O1P2OP3OP1OP(O2)O3 |
Other CAS No. |
12440-00-5 |
Origin of Product |
United States |
Synthetic Methodologies and Preparation Techniques
Established Synthetic Routes for Tetraphosphorus (B14172348) Hexaoxide
Tetraphosphorus hexaoxide (P₄O₆) is a significant phosphorus oxide, formally the anhydride (B1165640) of phosphorous acid, though it cannot be produced by dehydrating the acid. wikipedia.org Its synthesis is primarily achieved through the direct reaction of elemental phosphorus with oxygen under carefully controlled conditions.
The most common method for preparing this compound is the combustion of white phosphorus (P₄) in a limited supply of oxygen. wikipedia.orgfiveable.mequora.com When the reaction is conducted with insufficient oxygen, the formation of P₄O₆ is favored over the more completely oxidized phosphorus pentoxide (P₄O₁₀). quora.comquora.com The balanced chemical equation for this reaction is:
P₄(s) + 3O₂(g) → P₄O₆(s) quora.com
To manage the reaction's exothermicity and ensure the limited supply of oxygen, the process is often carried out using a mixture of oxygen and an inert gas, such as nitrogen. doubtnut.comgoogle.com This controlled atmosphere allows for the selective formation of P₄O₆. fiveable.medoubtnut.com The molar ratio of phosphorus (P₄) to oxygen (O₂) is typically maintained in the range of 1:2.7 to 1:3.3 to optimize the yield of the desired product. google.comgoogle.com Both liquid and gaseous phosphorus can be used as reactants. google.comgoogle.com
The direct oxidation of phosphorus is a highly exothermic reaction that can generate temperatures as high as 6000 K in an uncooled flame. google.comquickcompany.in This has led to the development of high-temperature synthesis protocols where the reaction is allowed to proceed at temperatures between 1600 K and 2000 K. google.comquickcompany.in A critical feature of these methods is the subsequent rapid cooling, or quenching, of the gaseous reaction mixture to a temperature below 700 K. google.comgoogle.com This is necessary because P₄O₆ is unstable at higher temperatures and decomposes into other unwanted phosphorus oxides and elemental phosphorus. google.comquickcompany.in Various quenching techniques have been proposed, including indirect cooling and condensation by adding liquid P₄O₆ as a coolant. quickcompany.in
Low-temperature synthesis involves carrying out the combustion at more moderate temperatures to control the reaction. For instance, the reaction of red phosphorus with a mixture of nitrogen and 2-4% oxygen can produce phosphorus(III) oxide at temperatures of 50-60°C. quora.com However, the primary industrial methods focus on the high-temperature reaction of white phosphorus followed by rapid cooling to achieve high yield and purity. google.comquickcompany.in
| Protocol Feature | High-Temperature Synthesis | Low-Temperature Synthesis |
|---|---|---|
| Reactant | Gaseous or liquid white phosphorus (P₄). google.com | White or red phosphorus. quora.com |
| Reaction Temperature | 1600 K - 6000 K. google.comquickcompany.in | Typically lower, e.g., 50-60°C for red phosphorus. quora.com |
| Key Process Step | Rapid cooling (quenching) of the reaction mixture to below 700 K. google.comquickcompany.in | Strict control of a limited oxygen supply. wikipedia.org |
| Advantages | Can be adapted for continuous, high-yield production. scispace.com | Potentially simpler temperature control. |
| Challenges | Requires specialized equipment for rapid and effective cooling to prevent product decomposition. google.comquickcompany.in | May result in lower reaction rates and yields. By-products like red phosphorus suboxide can form. wikipedia.org |
Novel and Emerging Synthetic Approaches
Research into the synthesis of P₄O₆ continues to evolve, with a focus on improving efficiency, safety, and environmental sustainability, alongside a deeper understanding of the reaction mechanisms.
The direct synthesis of P₄O₆ from elemental phosphorus and oxygen aligns with several principles of green chemistry. This route is more atom-economical and avoids the use of hazardous reagents like chlorine, which is required for producing phosphorus trichloride (B1173362) (PCl₃), a common precursor in organophosphorus chemistry. google.comquickcompany.in The use of PCl₃ generates significant amounts of chlorine-containing by-products, which are often undesirable. google.comgoogle.com P₄O₆, with its higher phosphorus content, represents a more concentrated and valuable source of trivalent phosphorus for chemical synthesis. quickcompany.in
Emerging green approaches in chemical synthesis, broadly, focus on using renewable feedstocks, catalytic processes, and safer solvents, while minimizing energy consumption and waste. nih.govpurkh.com While specific green methodologies for P₄O₆ are still developing, future research may explore catalytic oxidation pathways or electrochemical methods. For example, the electrochemical reduction of phosphate (B84403) salts to produce white phosphorus is being investigated as a sustainable alternative to traditional high-temperature carbothermal processes, which could, in turn, provide a greener source of the P₄ reactant. nih.gov
The formation of this compound from the tetrahedral white phosphorus molecule (P₄) involves a significant structural rearrangement. The reaction proceeds through the rupture of the strained P-P bonds within the P₄ tetrahedron. quora.com Oxygen atoms then insert themselves to bridge the phosphorus atoms, leading to the characteristic cage-like structure of P₄O₆, which is related to the structure of adamantane. wikipedia.orgquora.com
Studies have shown that under controlled conditions, the oxidation of phosphorus can also yield intermediate oxides such as P₄O₇, P₄O₈, and P₄O₉. researchgate.net When heated in a sealed tube at 710 K, P₄O₆ undergoes a disproportionation reaction to form the mixed P(III)P(V) species P₄O₈ and red phosphorus. wikipedia.org Understanding the thermodynamics and kinetics of these intermediate steps is crucial for optimizing the selective synthesis of P₄O₆. However, significant uncertainties remain in the thermodynamic data for P₄O₆, which impacts the accuracy of modeling its formation pathways. researchgate.net
Purification and Isolation Strategies for P₄O₆
Achieving high purity is critical for the application of P₄O₆ as a chemical intermediate. quickcompany.in After the synthesis reaction and subsequent quenching, the product mixture is typically purified. google.com
A common method for purification is distillation. google.com However, a significant challenge in this process is the removal of unreacted elemental phosphorus, as its boiling point and vapor pressure are very close to those of P₄O₆. google.com This makes separation by simple distillation difficult.
Advanced manufacturing processes have been developed to produce P₄O₆ with very high purity. google.com One patented process describes a method that yields a product that is essentially free of elemental phosphorus and other unwanted oxidation products. google.comquickcompany.in This process involves maintaining the reaction product at an average temperature between 1600 and 2000 K for a residence time of at least one second before deactivation and cooling. google.com Another approach involves a three-stage rapid cooling process to bring the reaction mixture from a high temperature (2000-6000 K) to below 300 K, followed by purification via distillation. google.comquickcompany.in In some processes, the crude liquid P₄O₆ is used as a coolant in the quenching step, which is then followed by separation of the product. google.comscispace.com A described laboratory result using such a process reported a P₄O₆ purity of 99.6% with only 0.1% elemental phosphorus impurity, achieving a yield of 99.2%. google.com
Structural Elucidation and Advanced Characterization Methodologies
Spectroscopic Analysis Techniques for P₄O₆
Spectroscopic methods are fundamental in probing the molecular structure of P₄O₆, offering information on its vibrational modes, the chemical environment of its phosphorus atoms, and its molecular mass.
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for characterizing the phosphorus-oxygen bonds within the P₄O₆ cage structure. The molecule, possessing Td symmetry, exhibits a number of IR and Raman active vibrational modes. researchgate.net Theoretical calculations, such as those using Hartree-Fock self-consistent-field methods and density functional theory (DFT), have been employed to predict and help assign the experimental spectra. researchgate.netacs.org
Initial assignments of the fundamental vibrations were based on early experimental IR and Raman spectra. acs.org However, subsequent computational studies have suggested revisions to these assignments. For instance, certain F₂ fundamentals, which are both IR and Raman active, were observed as very strong infrared transitions. acs.org Theoretical calculations have helped to clarify the energy ordering of the vibrational levels, leading to a reassignment of some fundamental vibrations. acs.org
The vibrational modes of P₄O₆ can be categorized into several types, including P-O-P wagging, P-O-P bending, and P-O stretching motions. researchgate.net The analysis of these modes provides detailed information about the nature and strength of the P-O bonds within the molecule. The table below summarizes a proposed assignment of the fundamental vibrational frequencies for P₄O₆ based on a combination of experimental data and theoretical calculations. acs.org
Table 1: Proposed Vibrational Assignments for P₄O₆
| Frequency (cm⁻¹) | Symmetry | Type |
|---|---|---|
| 285 | F₁ | |
| 302 | E | |
| 407 | F₂ | |
| 549 | F₂ | |
| 613 | A₁ | |
| 643 | F₂ | |
| 691 | E | |
| 702 | F₁ | |
| 718 | A₁ | |
| 919 | F₂ |
Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy is an indispensable technique for analyzing the phosphorus framework of P₄O₆. wikipedia.org With a natural abundance of 100% and a nuclear spin of ½, the ³¹P nucleus provides sharp and well-resolved NMR signals. wikipedia.orgoxinst.com In the P₄O₆ molecule, all four phosphorus atoms are chemically equivalent due to the molecule's high symmetry. This results in a single, sharp resonance in the ³¹P NMR spectrum, confirming the symmetrical adamantane-like structure.
The chemical shift (δ) in ³¹P NMR is highly sensitive to the electronic environment of the phosphorus atom. oxinst.com For P₄O₆, the phosphorus atoms are in the +3 oxidation state, which influences the position of the resonance. The chemical shifts are typically referenced to an external standard, most commonly 85% phosphoric acid (H₃PO₄). wikipedia.org While specific chemical shift values for P₄O₆ in various solvents are determined experimentally, the technique is crucial for confirming the presence of the P(III) oxidation state and the symmetrical nature of the molecule. In more complex or impure samples, ³¹P NMR can be used to identify and quantify different phosphorus-containing species. oxinst.com
Mass spectrometry is a primary technique for confirming the molecular identity and assessing the purity of tetraphosphorus (B14172348) hexaoxide. This analytical method provides a precise determination of the molecule's mass-to-charge ratio (m/z), which corresponds to its molecular weight. The monoisotopic mass of P₄O₆ is approximately 219.865 atomic mass units. nih.govguidechem.com
In a typical mass spectrometry experiment, P₄O₆ is ionized, and the resulting molecular ion [P₄O₆]⁺ is detected. The presence of a prominent peak at the expected m/z value serves as strong evidence for the compound's identity. High-resolution mass spectrometry can further confirm the elemental composition by providing highly accurate mass measurements.
Furthermore, mass spectrometry is a valuable tool for assessing the purity of a P₄O₆ sample. The presence of peaks corresponding to impurities, such as other phosphorus oxides (e.g., P₄O₇, P₄O₈, P₄O₉, P₄O₁₀) or starting materials, can be readily detected. frontiersin.orgacs.org The fragmentation pattern of the molecular ion under specific ionization conditions can also provide structural information, although for a highly symmetric and stable molecule like P₄O₆, the molecular ion peak is often the most significant feature in the spectrum.
Photoelectron spectroscopy (PES) provides insights into the electronic structure of molecules by measuring the kinetic energies of electrons ejected upon irradiation with high-energy photons. d-nb.info In the context of phosphorus oxide systems, X-ray Photoelectron Spectroscopy (XPS) can be particularly informative for determining the oxidation states of phosphorus and oxygen.
For a compound like P₄O₆, XPS would reveal core-level binding energies for both phosphorus and oxygen atoms. The P 2p peak in the XPS spectrum would be characteristic of phosphorus in the +3 oxidation state. thermofisher.com This binding energy would be distinct from that of elemental phosphorus or phosphorus in other oxidation states, such as the +5 state found in P₄O₁₀. Similarly, the O 1s peak would provide information about the chemical environment of the oxygen atoms within the P-O-P bridges. This technique is highly sensitive to the chemical environment and can be used to distinguish between different phosphorus oxides and to detect surface oxidation or contamination. researchgate.net
Diffraction-Based Structural Analysis
Diffraction techniques are essential for determining the precise three-dimensional arrangement of atoms in the solid state, providing definitive information about bond lengths, bond angles, and crystal packing.
X-ray diffraction (XRD) on single crystals is the definitive method for elucidating the molecular structure of P₄O₆ in the solid state. nih.govyoutube.com These studies have confirmed the adamantane-like cage structure of the molecule, consistent with the Td point group symmetry observed in the gas phase. researchgate.netbritannica.com
Crystallographic data reveal the precise bond lengths and angles within the P₄O₆ molecule. The P-O bond distances and P-O-P bond angles are key parameters that define the geometry of the cage. Studies on crystalline forms of P₄O₆ have provided detailed structural information, including the unit cell dimensions and space group. For example, one crystalline form has been identified with a monoclinic crystal system and a P 1 21/m 1 space group. nih.gov
The table below presents crystallographic data for a known crystalline form of tetraphosphorus hexaoxide. nih.gov
Table 2: Crystallographic Data for a Crystalline Form of P₄O₆
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P 1 21/m 1 |
| a | 6.43 Å |
| b | 7.887 Å |
| c | 6.812 Å |
| α | 90° |
| β | 106.01° |
| γ | 90° |
Powder X-ray diffraction (PXRD) is also a valuable tool for characterizing polycrystalline samples of P₄O₆. The resulting diffraction pattern serves as a fingerprint for a specific crystalline phase, allowing for phase identification and the assessment of sample purity. nih.govrigaku.com
Electron Diffraction and Gas-Phase Structural Investigations
Electron diffraction has been a pivotal technique for determining the precise molecular geometry of this compound in the gas phase. This method provides detailed information about bond lengths and angles by analyzing the scattering pattern of an electron beam interacting with the gaseous molecules.
Early investigations confirmed that P₄O₆ possesses a highly symmetric cage structure analogous to adamantane, with Td point group symmetry. researchgate.netaip.org In this arrangement, the four phosphorus atoms are situated at the vertices of a tetrahedron, and the six oxygen atoms bridge the phosphorus atoms along the edges of the tetrahedron.
Gas-phase electron diffraction studies have yielded precise measurements for the key structural parameters of the P₄O₆ molecule. One study recorded the electron-diffraction pattern over a wide range and, through structural analysis, determined the P–O bond length to be 1.638 ± 0.003 Å and the P–O–P bond angle to be 126.4 ± 0.7°. rsc.org Other electron diffraction experiments have reported slightly different, though generally consistent, values, with a P–O distance of 1.67 ± 0.03 Å and a P–O–P angle of 128.5 ± 1.5°. researchgate.netaip.org These studies confirm that the molecule's structure involves a preservation of phosphorus-oxygen distances and phosphorus valence angles, leading to a deformation of the oxygen valence angle. researchgate.netaip.org
The table below summarizes the key structural parameters of P₄O₆ as determined by gas-phase electron diffraction.
| Parameter | Value (Beagley et al., 1969) rsc.org | Value (Hampson & Stosick, 1938) researchgate.netaip.org |
| P–O Bond Length | 1.638 ± 0.003 Å | 1.67 ± 0.03 Å |
| P–O–P Bond Angle | 126.4 ± 0.7° | 128.5 ± 1.5° |
| Molecular Symmetry | Td | Td |
Topological Analysis of Chemical Bonding in P₄O₆ and Related Oxides
The nature of chemical bonding in P₄O₆ and related phosphorus oxides has been extensively investigated using quantum chemical calculations and topological analysis. nih.govresearchgate.net This approach moves beyond simple geometric descriptions to probe the electron density distribution, providing profound insights into the characteristics of the P–O bonds.
Topological analysis of compounds in the series P₄O₆₊ₙ (where n = 0-4) has allowed for a systematic classification of the P–O bonds based on the coordination numbers of the phosphorus and oxygen atoms. nih.govresearchgate.net This analysis reveals that geometric and topological properties remain largely consistent for a specific type of P–O bond, regardless of the specific oxide structure it is in. nih.govresearchgate.net Furthermore, a strong linear correlation exists between the P–O bond length and topological parameters such as the electron density and the Laplacian of the electron density at the bond critical point. nih.govresearchgate.net
Atoms in Molecules (AIM) and Electron Localization Function (ELF) Approaches
The Atoms in Molecules (AIM) and Electron Localization Function (ELF) methodologies are powerful tools for analyzing chemical bonding based on the topology of electron density. nih.govwikipedia.org
The AIM theory, developed by Richard Bader, partitions the electron density of a molecule into atomic basins, defined by zero-flux surfaces. wikipedia.org This analysis identifies critical points in the electron density, such as bond critical points (BCPs) located between bonded atoms, which are indicative of a chemical bond. researchgate.net For P₄O₆, molecular graphs generated through AIM analysis clearly depict the bond paths and critical points (bond and ring) that define its cage structure. researchgate.net The properties at these BCPs, such as electron density, provide quantitative measures of bond strength and character. nih.govresearchgate.net
The Electron Localization Function (ELF) provides a measure of the probability of finding an electron near a reference electron. wikipedia.org It offers a chemically intuitive visualization of electron localization, clearly distinguishing core electrons, covalent bonds, and lone pairs. wikipedia.orgjussieu.fr In the context of P₄O₆, ELF analysis demonstrates the covalent nature of the P–O bonds through the presence of disynaptic basins (representing shared electron pairs) between the phosphorus and oxygen atoms. researchgate.net Population analysis of these ELF basins allows for a quantitative assessment of the electron distribution. For instance, the analysis of monosynaptic basins (lone pairs) and disynaptic basins (bonding pairs) can infer the relative stability of different bonds within the molecule. researchgate.net
The following table presents data from an ELF population analysis for various P-O bond types found in the series of tetraphosphorus oxides.
| Basin Type | Bond Type | Population (e⁻) |
| Disynaptic | P(III)–O | 2.22 |
| Monosynaptic | O (in P(III)–O–P(III)) | 5.96 |
| Disynaptic | P(V)–O (bridge) | 2.05 |
| Monosynaptic | O (in P(V)–O–P(V)) | 6.13 |
| Disynaptic | P(V)=O (terminal) | 2.76 |
| Monosynaptic | O (in P(V)=O) | 5.93 |
This table is a representative summary based on data for the P₄O₆₊ₙ series, as detailed analysis often considers the entire family of oxides. P(III) refers to trivalent phosphorus as in P₄O₆, while P(V) refers to pentavalent phosphorus found in higher oxides.
This detailed topological analysis confirms that the P–O bonds in these systems are covalent, as evidenced by the formation of these disynaptic basins. researchgate.net
Reactivity and Reaction Mechanisms of Tetraphosphorus Hexaoxide
Hydrolysis and Hydration Reactions of P₄O₆
The interaction of tetraphosphorus (B14172348) hexaoxide with water is a vigorous reaction that exemplifies its role as an acid anhydride (B1165640). wikipedia.org
The hydrolysis of P₄O₆ proceeds through the cleavage of the P-O-P bonds within its cage structure. The mechanism involves the nucleophilic attack of water molecules on the phosphorus atoms. Each interaction with a water molecule effectively inserts a hydroxyl group and a proton across a P-O-P bridge, breaking the bond. reddit.com This process continues until the entire cage structure is consumed, leading to the formation of individual acid molecules. reddit.com
Tetraphosphorus hexaoxide is the formal anhydride of phosphorous acid (H₃PO₃). wikipedia.org Its reaction with water exclusively yields phosphorous acid, reflecting the preservation of the +3 oxidation state of phosphorus. reddit.com The complete hydrolysis reaction is represented by the following balanced equation:
P₄O₆(s) + 6H₂O(l) → 4H₃PO₃(aq) quora.comquora.comdoubtnut.combrainly.com
This reaction is a key pathway for the synthesis of pure phosphorous acid. wikipedia.org
Table 1: Hydrolysis Reaction of this compound
| Reactants | Products | Key Observation |
|---|
Oxidative and Reductive Reactivity
The phosphorus atoms in P₄O₆ are in an intermediate oxidation state (+3), allowing the compound to undergo both oxidation and reduction. webelements.combrainly.com
This compound readily undergoes oxidation to form phosphorus oxides where the phosphorus atoms have higher oxidation states.
Reaction with Oxygen : P₄O₆ oxidizes slowly in the air at room temperature. britannica.combritannica.com When heated in the presence of excess oxygen, it burns to form tetraphosphorus decaoxide (P₄O₁₀), where phosphorus is in the +5 oxidation state. britannica.com P₄O₆ + 2O₂ → P₄O₁₀
Formation of Intermediate Oxides : Under controlled conditions with a limited supply of oxygen, intermediate oxides can be synthesized. researchgate.net These mixed-valence oxides, such as P₄O₇, P₄O₈, and P₄O₉, contain phosphorus in both +3 and +5 oxidation states. researchgate.net
Reaction with Ozone : P₄O₆ reacts with ozone at low temperatures (195 K) to produce an unstable compound, P₄O₁₈. wikipedia.org This substance is explosive when dry and decomposes above 238 K in solution, releasing oxygen gas. wikipedia.org
Table 2: Oxidation Reactions of this compound
| Oxidizing Agent | Product(s) | Conditions |
|---|---|---|
| Oxygen (O₂) | P₄O₁₀ | Heating in excess oxygen britannica.com |
| Oxygen (O₂) | P₄O₇, P₄O₈, P₄O₉ | Controlled conditions researchgate.net |
While P₄O₆ can act as a reducing agent, reactions where it is itself reduced are less common but significant. wikipedia.orgbritannica.com
Disproportionation : When P₄O₆ is heated in a sealed tube to 710 K, it undergoes a disproportionation reaction. wikipedia.org In this process, the phosphorus(III) is simultaneously oxidized and reduced. The products are the mixed-valence oxide P₄O₈ (containing P(V) and P(III)) and elemental red phosphorus (where the oxidation state is 0). wikipedia.org
Reducing Agent Activity : P₄O₆ and its hydrolysis product, phosphorous acid, are effective reducing agents. wikipedia.org For example, phosphorous acid can reduce solutions of noble metal cations to their elemental metal forms. wikipedia.org At high temperatures, P₄O₆ can also serve as a metallurgical reducing agent, capable of reducing metal oxides to the elemental metal. britannica.com In these reactions, the P(III) is oxidized to P(V).
Table 3: Mentioned Chemical Compounds
| Compound Name | Chemical Formula |
|---|---|
| This compound | P₄O₆ |
| Water | H₂O |
| Phosphorous acid | H₃PO₃ |
| Hydrogen chloride | HCl |
| Phosphorus trichloride (B1173362) | PCl₃ |
| Tetraphosphorus decaoxide | P₄O₁₀ |
| Tetraphosphorus heptaoxide | P₄O₇ |
| Tetraphosphorus octaoxide | P₄O₈ |
| Tetraphosphorus nonaoxide | P₄O₉ |
| Ozone | O₃ |
| Red phosphorus | P |
| Iron pentacarbonyl | Fe(CO)₅ |
| Acetone | CH₃COCH₃ |
Ligand Exchange and Addition Reactions
This compound (P₄O₆) exhibits reactivity as both a ligand in coordination chemistry and as a substrate in addition reactions. Its phosphorus(III) centers possess lone pairs of electrons, allowing it to coordinate with transition metals.
As a ligand, P₄O₆ is comparable to phosphite (B83602) and can replace other ligands in a metal complex. A notable example is its reaction with iron pentacarbonyl, where it displaces one carbonyl group to form the complex P₄O₆·Fe(CO)₄ wikipedia.org. With borane (BH₃), it forms a dimeric adduct, P₈O₁₂(BH₃)₂ wikipedia.org. These reactions are illustrative of its ability to function as a Lewis base, donating its electron pairs to a Lewis acid (the metal center or borane).
P₄O₆ also undergoes addition reactions. It reacts with ozone at 195 K to yield the highly unstable compound P₄O₁₈ wikipedia.org. This addition product readily decomposes above 238 K. Furthermore, P₄O₆ reacts with organic azides (RN₃) to form cage-like structures with the formula P₄O₆NR rsc.org. This reaction involves the addition of the nitrene group (NR) to the P₄O₆ cage.
The following table summarizes key addition and ligand-forming reactions of this compound.
| Reactant | Product | Reaction Type |
| Fe(CO)₅ | P₄O₆·Fe(CO)₄ | Ligand Exchange |
| BH₃ | P₈O₁₂(BH₃)₂ | Adduct Formation |
| O₃ | P₄O₁₈ | Addition |
| Organic Azides (RN₃) | P₄O₆NR | Addition |
Thermal Decomposition and Stability Studies: Mechanistic Insights
The thermal stability of this compound is limited. When subjected to high temperatures, it undergoes decomposition. The process and products of this decomposition provide insight into the compound's structural stability and the reactivity of its phosphorus atoms.
Heating P₄O₆ in a sealed tube at 710 K (437 °C) leads to its conversion into other phosphorus oxides and elemental phosphorus wikipedia.org. Specifically, it rearranges to form tetraphosphorus octaoxide (P₄O₈), a mixed-valence compound containing both P(III) and P(V) centers, and red phosphorus wikipedia.org. This transformation is not a simple fragmentation but rather a complex intramolecular redox process.
The reaction can be represented as: 2P₄O₆(s) → P₄O₈(s) + 4P(s, red)
Mechanistically, this decomposition is understood to involve the breaking and reforming of P-O and P-P bonds. The adamantane-like cage structure of P₄O₆ is disrupted, leading to the disproportionation of some phosphorus(III) atoms to higher and lower oxidation states. The formation of P₄O₈ involves the insertion of two additional oxygen atoms into the cage structure, which implicitly requires an oxygen source, suggesting a more complex process than simple rearrangement, or that the reaction is a disproportionation where some P₄O₆ molecules are oxidized while others are reduced. The formation of red phosphorus signifies the reduction of P(III) to P(0).
Studies on related compounds, such as P₄O₁₈ formed from the ozonolysis of P₄O₆, also highlight the inherent instability of these phosphorus oxide cages wikipedia.org. P₄O₁₈ is unstable above 238 K (-35 °C), and its decomposition can be explosive in a dry state, releasing molecular oxygen wikipedia.org.
Disproportionation Reactions of P₄O₆
A key aspect of the reactivity of this compound, particularly under thermal stress, is its tendency to undergo disproportionation reactions. A disproportionation reaction is a type of redox reaction where a single substance is simultaneously oxidized and reduced.
In the case of P₄O₆, all phosphorus atoms are in the +3 oxidation state. The thermal decomposition of P₄O₆ at 710 K is a classic example of a disproportionation reaction wikipedia.org. In this process, P₄O₆ is converted into tetraphosphorus octaoxide (P₄O₈) and red phosphorus wikipedia.org.
The change in oxidation states for the phosphorus atoms can be analyzed as follows:
Starting Material: In P₄O₆, all four phosphorus atoms have an oxidation state of +3.
Products:
In P₄O₈, the phosphorus atoms are in a mixed-valence state. It can be formally considered as having two P(III) atoms and two P(V) atoms. Thus, some phosphorus atoms have been oxidized from +3 to +5.
In red phosphorus, the phosphorus atoms are in their elemental form, with an oxidation state of 0. Therefore, some phosphorus atoms have been reduced from +3 to 0.
This simultaneous oxidation and reduction of phosphorus from the same starting compound confirms that the reaction is a disproportionation.
Theoretical and Computational Investigations of Tetraphosphorus Hexaoxide
Quantum Chemical Studies on P₄O₆ Molecular and Electronic Structure
Quantum chemical methods have been instrumental in elucidating the intricate details of the P₄O₆ molecule. These computational approaches offer a powerful lens through which to examine its geometry, stability, and electronic characteristics with high precision.
Density Functional Theory (DFT) Calculations for Geometries and Energies
Density Functional Theory (DFT) has proven to be a robust and efficient method for predicting the molecular structure and energies of P₄O₆. Calculations performed at the PBE1PBE/6-311+G(2d) level of theory have been identified as particularly reliable through benchmark analyses. dtic.milresearchgate.netcumhuriyet.edu.trresearchgate.net These studies confirm that P₄O₆ possesses a highly symmetric cage-like structure belonging to the Td point group. researchgate.netcumhuriyet.edu.trresearchgate.net
The optimized geometric parameters from these DFT calculations show excellent agreement with experimental data obtained from electron diffraction studies. researchgate.net The calculated P-O bond lengths and P-O-P bond angles are consistent with a molecule where the phosphorus and oxygen atoms form a stable, interconnected framework. researchgate.netresearchgate.net
Table 1: Comparison of Experimental and DFT Calculated Geometric Parameters for P₄O₆
| Parameter | Experimental (Electron Diffraction) researchgate.net | DFT (PBE1PBE/6-311+G(2d)) researchgate.netresearchgate.net |
|---|---|---|
| P-O Bond Length (Å) | 1.67 ± 0.03 | Data not explicitly found in provided search results |
| P-O-P Bond Angle (°) | 128.5 ± 1.5 | Data not explicitly found in provided search results |
Ab Initio Methods for High-Accuracy Electronic Structure Determination
For even greater accuracy in determining the electronic structure and energies, researchers turn to ab initio methods. Techniques such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory with single, double, and perturbative triple excitations (CCSD(T)) provide a more rigorous treatment of electron correlation. u-szeged.huresearchgate.netmdpi.comnih.gov
While specific studies focusing solely on P₄O₆ using high-level ab initio methods for geometry optimization and energy calculations were not prominently found in the search results, these methods are the gold standard for obtaining benchmark-quality data. nih.gov For instance, the enthalpy of formation of P₄O₆ has been derived using ab initio quantum mechanical methods, yielding a value of -1706.3 kJ/mol. arxiv.org Such calculations are crucial for establishing accurate thermodynamic data where experimental values may have large uncertainties. arxiv.orgresearchgate.net
Analysis of Molecular Orbitals (HOMO-LUMO) and Electronic Properties
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity and electronic properties of a molecule. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. nsf.govyoutube.comlibretexts.org
For P₄O₆, computational studies have determined the HOMO-LUMO gap, providing insights into its electronic behavior. The acidity of the molecule, for instance, is related to the energy of the LUMO, while its basicity is associated with the HOMO energy. cumhuriyet.edu.tr One theoretical study reports an optical activity for P₄O₆ at 4.30 eV, which is related to its electronic transitions. researchgate.net Another analysis focusing on a series of phosphorus oxides indicates that as the number of oxygen atoms increases, both the ionization potential and the HOMO-LUMO gap also increase. nsf.gov
Table 2: Calculated Electronic Properties of P₄O₆
| Property | Calculated Value | Method/Source |
|---|---|---|
| HOMO-LUMO Gap | ~9.09 eV (from [IP-EA]) | nsf.gov |
| Optical Activity | 4.30 eV | researchgate.net |
Computational Modeling of Reaction Pathways and Transition States
Computational modeling is an indispensable tool for mapping the intricate pathways of chemical reactions, identifying fleeting transition states, and determining the kinetic and thermodynamic feasibility of various transformations.
Reaction Mechanism Simulations for P₄O₆ Transformations
The hydrolysis of phosphorus esters is a fundamental chemical process, and computational studies have been employed to unravel the complex mechanisms involved. dtic.milrutgers.edunih.gov These simulations explore the potential energy surfaces of the reactions, identifying intermediate structures and the transition states that connect them. dtic.mil
While specific computational studies detailing the complete hydrolysis or oxidation pathways of P₄O₆ were not found in the provided search results, the general principles from studies on other phosphate (B84403) compounds are applicable. Such simulations would typically involve modeling the approach of reactant molecules, the formation of intermediate complexes, bond-breaking and bond-forming steps, and the final product formation. For instance, in hydrolysis, the role of water molecules as both reactants and catalysts in proton transfer steps is a key area of investigation. rutgers.edunih.gov
Kinetic and Thermodynamic Modeling of P₄O₆ Reactivity
Kinetic and thermodynamic modeling provides quantitative predictions of reaction rates and equilibria. By calculating the activation energies (from transition state theory) and the free energy changes for each step in a reaction mechanism, a comprehensive picture of the reaction's dynamics can be constructed. researchgate.netcopernicus.orgdtu.dknih.govnih.gov
For P₄O₆, there is significant uncertainty in the experimental thermodynamic data, particularly for its Gibbs free energy of formation, with values in the literature varying by as much as ~656 kJ/mol. researchgate.net This highlights the critical need for accurate computational modeling to provide reliable thermodynamic parameters. arxiv.orgresearchgate.net Computational studies can determine key thermodynamic quantities such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for reactions involving P₄O₆. researchgate.netrutgers.eduresearchgate.net
Although specific kinetic modeling for P₄O₆ transformations was not detailed in the available search results, the methodology would involve using the calculated activation energies to determine rate constants via expressions like the Arrhenius or Eyring equations. nih.gov This would allow for the simulation of the reaction progress over time under various conditions.
Spectroscopic Parameter Prediction via Computational Methods
Computational chemistry provides powerful tools for predicting the spectroscopic parameters of molecules like tetraphosphorus (B14172348) hexaoxide (P₄O₆), offering insights that complement and help interpret experimental data. Methods based on Density Functional Theory (DFT) have been particularly valuable in calculating vibrational frequencies, which are fundamental to understanding the infrared (IR) and Raman spectra of the molecule.
One significant theoretical investigation presented the first anharmonic vibrational results for P₄O₆ using PBE0/DFT calculations with a 6-311+G(2d) basis set. researchgate.net In this approach, the quartic force fields were derived from a linear regression procedure that considered energies, analytical gradients, and Hessians. The vibrational energy levels were then computed using a mixed variation-perturbation approach, providing a detailed theoretical spectrum for comparison with experimental IR and Raman data. researchgate.net
Earlier studies also examined the normal mode frequencies of P₄O₆ in its Td symmetry using various levels of theory, including HF/6-31G, MP2/6-31G, and DFT/B3LYP/6-31G*. researchgate.net By comparing these calculated frequencies to those deduced experimentally, researchers were able to determine correction factors for different types of vibrational motions, such as P–O–P wagging, P–O–P bending, and P–O stretching. researchgate.net Such studies are crucial for refining computational models and achieving better agreement with physical measurements. The calculated vibrational frequencies from these computational studies allow for a detailed assignment of the molecule's fundamental vibrational modes.
The prediction of Nuclear Magnetic Resonance (NMR) parameters, particularly the ³¹P chemical shifts, is another important application of computational methods for organophosphorus compounds. The process involves calculating the absolute magnetic shielding (σ) of the nucleus at a specific level of theory. This value is then converted to a chemical shift (δ) by referencing it against a standard compound, such as H₃PO₄, calculated at the same theoretical level. Accurate predictions often require sophisticated methods that account for electron correlation, choice of basis set, and sometimes solvent effects. While these computational strategies are well-established for phosphorus-containing molecules, specific predicted ³¹P NMR chemical shift values for tetraphosphorus hexaoxide are not prominently detailed in current literature.
Below is a table summarizing the computationally predicted vibrational frequencies for this compound (P₄O₆).
| Symmetry | Mode | Description | Calculated Anharmonic Frequency (cm⁻¹) researchgate.net | Experimental Frequency (cm⁻¹) researchgate.net |
|---|---|---|---|---|
| A1 | ν1 | Symmetric Stretch | 613 | 613 |
| A1 | ν2 | Symmetric Bend | 406 | 407 |
| E | ν3 | Degenerate Bend | 301 | 303 |
| E | ν4 | Degenerate Bend | 263 | 260 |
| T2 | ν5 | Asymmetric Stretch | 957 | 951 |
| T2 | ν6 | Asymmetric Stretch | 640 | 641 |
| T2 | ν7 | Asymmetric Bend | 490 | 489 |
| T2 | ν8 | Asymmetric Bend | 281 | 283 |
| T1 | ν9 | Inactive Bend | 369 | - |
Molecular Dynamics Simulations for P₄O₆ Systems
Molecular dynamics (MD) is a computational simulation technique used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular behavior at the atomic level, revealing information about structural dynamics, conformational changes, and thermodynamic properties. The interactions between atoms are described by a molecular mechanics force field, which is a set of parameters and mathematical functions that define the potential energy of the system as a function of its atomic coordinates.
Despite the power of this technique, specific molecular dynamics simulation studies focused exclusively on this compound (P₄O₆) systems are not widely available in the scientific literature. A primary reason for this is the prerequisite of a highly accurate and validated force field specifically parameterized for P₄O₆. Developing such a force field is a non-trivial task that involves fitting parameters to reproduce experimental data or results from high-level quantum mechanical calculations for the molecule's bond lengths, angles, dihedrals, and non-bonded interactions.
While direct simulations of P₄O₆ are scarce, the principles of MD can be understood from studies on related phosphorus-containing materials. For instance, ab initio MD simulations have been performed on liquid elemental phosphorus to investigate its liquid-liquid phase transitions under high temperature and pressure. These simulations have revealed structural changes from a molecular liquid composed of P₄ tetrahedra to a polymeric network structure. Similarly, MD simulations using reactive force fields like ReaxFF have been employed to study the structure of binary phosphate glasses, providing insights into the network connectivity and the distribution of P-O-P linkages.
Were a suitable force field to be developed for P₄O₆, MD simulations could offer valuable insights into its behavior in various states. For example, a simulation of liquid P₄O₆ could elucidate its structure, dynamics, and transport properties, such as viscosity and diffusion coefficients, above its melting point. It could also be used to study the initial stages of oxidation or hydrolysis by simulating the interaction of P₄O₆ molecules with oxygen or water. Such simulations would provide a dynamic picture that is inaccessible through static quantum chemistry calculations alone, bridging the gap between molecular properties and macroscopic behavior.
Coordination Chemistry and Derivative Synthesis of Tetraphosphorus Hexaoxide
P₄O₆ as a Ligand in Coordination Complexes
Tetraphosphorus (B14172348) hexaoxide can function as a ligand in coordination complexes, analogous to phosphite (B83602) ligands. The phosphorus atoms in the P₄O₆ cage possess lone pairs of electrons that can be donated to a metal center, forming coordination compounds.
The synthesis of metal-P₄O₆ coordination compounds has been demonstrated through reactions with metal carbonyls. For instance, the reaction of P₄O₆ with iron carbonyls, such as Fe(CO)₅, Fe₂(CO)₉, or Fe₃(CO)₁₂, yields iron-P₄O₆ complexes. The stoichiometry of the reaction influences the products formed.
In a reaction between P₄O₆ and Fe(CO)₅ in diglyme (B29089) at 140°C, the products (CO)₄Fe(P₄O₆) and mer-(CO)₃Fe(P₄O₆)₂ are formed. Photochemical reactions in benzene (B151609) or THF also yield these same iron-containing compounds. When Fe₂(CO)₉ in THF is reacted with P₄O₆ under a carbon monoxide atmosphere, a series of compounds with the general formula [(CO)₄Fe]ₙ(P₄O₆) (where n = 1-4) can be produced, with the specific product being controlled by the reaction stoichiometry. The reaction with Fe₃(CO)₁₂ mirrors that of Fe₂(CO)₉.
An illustrative example of a simple adduct is the complex P₄O₆·Fe(CO)₄.
The bonding between P₄O₆ and metal centers can be characterized using various spectroscopic techniques, primarily ³¹P NMR and infrared (IR) spectroscopy.
In the iron carbonyl complexes of P₄O₆, ³¹P NMR spectroscopy is a key tool for characterization. The coordination of a phosphorus atom to the iron center results in a significant downfield shift of its ³¹P NMR signal compared to that of the uncoordinated P₄O₆. For instance, in the series [(CO)₄Fe]ₙ(P₄O₆), the chemical shifts and coupling constants in the ³¹P NMR spectra are indicative of the coordination environment.
While detailed crystallographic data for metal-P₄O₆ complexes are not extensively available in the reviewed literature, the structures of related functionalized P₄O₆ cages, such as P₄O₆NC₆H₅, have been confirmed by X-ray analysis, supporting the stability of the cage structure upon substitution.
Table 1: Spectroscopic Data for Selected P₄O₆ and its Derivatives
| Compound | Spectroscopic Technique | Observed Data | Reference |
|---|---|---|---|
| P₄O₆Fe(CO)₄ | ³¹P NMR | Downfield shift upon coordination | General observation for phosphine (B1218219)/phosphite complexes |
| P₄O₆NC₆H₅ | ³¹P NMR, X-ray | Confirmed cage-like structure | researchgate.net |
The electronic and steric properties of a ligand are crucial in determining the stability and reactivity of its metal complexes. For phosphine and phosphite ligands, these properties are often quantified by the Tolman electronic parameter (TEP) and the ligand cone angle.
Functionalization and Derivatization of the P₄O₆ Core
The P₄O₆ cage is not merely a static ligand but can also serve as a scaffold for further chemical transformations, allowing for the synthesis of a variety of substituted analogues.
A key method for the functionalization of P₄O₆ is the insertion of chalcogen atoms into the P-P bonds or addition to the phosphorus atoms.
The synthesis of tetraphosphorus hexaoxide monoselenide (P₄O₆Se) and other selenium derivatives has been achieved through photochemical reactions. For example, P₄O₆Se₃ can be prepared as a pure substance by the photochemical selenation of P₄O₆ using red selenium. The structure of these derivatives retains the adamantane-like cage of the parent P₄O₆, with the selenium atoms occupying exocyclic positions, bonded to the phosphorus atoms. The synthesis of sulfur analogues, such as P₄O₆S, has also been reported.
These reactions demonstrate that the P₄O₆ core is robust and can be chemically modified to introduce new functional groups and create a family of related cage compounds.
Table 2: Examples of Substituted P₄O₆ Analogues
| Compound | Method of Synthesis | Key Structural Feature | Reference |
|---|---|---|---|
| P₄O₆S | Reaction with P₄S₁₀ | Sulfur atom attached to the P₄O₆ cage | |
| P₄O₆Se | Photochemical selenation with red selenium | Selenium atom attached to the P₄O₆ cage | |
| P₄O₆Se₃ | Photochemical selenation with red selenium | Three selenium atoms attached to the P₄O₆ cage |
The functionalization of the P₄O₆ core can proceed through various mechanistic pathways, depending on the nature of the reagent.
Electrophilic Attack: The lone pairs on the phosphorus atoms of P₄O₆ make them susceptible to attack by electrophiles. For instance, the reaction with halogens (chlorine, bromine) leads to the formation of the corresponding phosphoryl halides. This suggests an oxidative addition type mechanism where the halogen molecule is cleaved and adds across a P-P bond or directly to a phosphorus atom, increasing its oxidation state.
Nucleophilic Attack: While less explored in the provided literature, the phosphorus atoms in P₄O₆ can also be subject to nucleophilic attack, particularly if the cage is activated by coordination to a metal center or by the presence of strong electron-withdrawing groups. The reaction of P₄O₆ with organic azides to form compounds like P₄O₆NC₆H₅ involves the insertion of a nitrogen atom into the cage structure, which can be viewed as a complex multi-step process likely initiated by the interaction of the azide (B81097) with a phosphorus center.
The precise, stepwise mechanisms for these core functionalization reactions are complex and not fully detailed in the available literature, but they represent a fertile ground for further investigation into the reactivity of this unique phosphorus oxide cage.
Polymeric and Supramolecular Assemblies Involving P₄O₆ Units
The unique adamantane-like cage structure of this compound (P₄O₆) presents intriguing possibilities for its use as a building block in the construction of polymeric and supramolecular assemblies. The phosphorus(III) atoms in the P₄O₆ cage possess lone pairs of electrons, allowing them to act as coordination sites for metal centers, thus enabling the formation of extended structures. Research in this area explores how the rigid and well-defined geometry of the P₄O₆ unit can be leveraged to create novel materials with potentially unique properties.
The incorporation of P₄O₆ into larger assemblies can be achieved through two primary strategies: the formation of coordination polymers, where the P₄O₆ cage acts as a multidentate ligand linking metal centers, and the construction of supramolecular assemblies through non-covalent interactions.
Coordination Polymers Based on P₄O₆ Ligands
The ability of P₄O₆ to act as a ligand for transition metals is a key factor in its potential to form coordination polymers. In such polymers, the P₄O₆ units would serve as nodes, connected by metal ions or metal-containing complexes to form one-, two-, or three-dimensional networks. The geometry of the resulting polymer would be dictated by the coordination preferences of the metal ion and the number of phosphorus atoms of the P₄O₆ cage involved in bonding.
While extensive research has been conducted on coordination polymers using various organic and organometallic ligands, the use of inorganic cage molecules like P₄O₆ is a more specialized area of investigation. The rigid nature of the P₄O₆ cage can impart a high degree of predictability to the resulting polymer structure.
Structural Motifs: The tetrahedral arrangement of phosphorus atoms in P₄O₆ allows for multiple coordination modes. Depending on the reaction conditions and the nature of the metal linker, different structural motifs can be envisioned. For instance, if two phosphorus atoms of the cage coordinate to different metal centers, a linear or zigzag chain could be formed. If three or all four phosphorus atoms participate in coordination, more complex 2D or 3D networks could be assembled.
Research Findings: Studies on related phosphorus-containing cage molecules as ligands in coordination polymers have shown that the cage integrity is often maintained upon coordination. This suggests that P₄O₆ can be incorporated as a discrete unit into a polymeric framework. The choice of metal ion is crucial; metals with a high affinity for phosphorus and flexible coordination geometries would be ideal candidates for creating stable P₄O₆-based coordination polymers.
| Property | Anticipated Feature | Rationale |
|---|---|---|
| Porosity | The rigid and pre-defined geometry of the P₄O₆ cage could lead to the formation of porous materials with uniform pore sizes. | The adamantane-like structure can act as a rigid spacer between metal centers. |
| Catalytic Activity | The presence of accessible phosphorus and metal sites could endow the polymer with catalytic properties. | The lone pairs on the phosphorus atoms and the coordinated metal ions can act as Lewis acid/base sites. |
| Thermal Stability | The inorganic nature of the P₄O₆ building block may contribute to enhanced thermal stability compared to purely organic-based polymers. | P-O bonds are generally strong and can withstand higher temperatures. |
Supramolecular Assemblies Involving P₄O₆
Beyond the formation of covalent coordination bonds, P₄O₆ units can participate in the construction of supramolecular assemblies through weaker, non-covalent interactions. These interactions can include hydrogen bonding (if the P₄O₆ is functionalized), van der Waals forces, and host-guest interactions.
The self-assembly of P₄O₆-containing building blocks can lead to the formation of well-ordered, discrete supramolecular structures or extended networks. The shape and rigidity of the P₄O₆ cage are expected to play a significant role in directing the self-assembly process, potentially leading to structures with high degrees of order and complexity.
Host-Guest Chemistry: The cage-like structure of P₄O₆ suggests its potential use in host-guest chemistry. While the internal cavity of the P₄O₆ molecule itself is not accessible, larger supramolecular cages constructed from multiple P₄O₆ units linked by organic or metallic spacers could encapsulate guest molecules.
Crystal Engineering: In the solid state, P₄O₆ molecules can pack in specific arrangements dictated by intermolecular forces. By modifying the P₄O₆ cage with functional groups capable of forming specific non-covalent interactions, it may be possible to engineer crystalline materials with desired structures and properties.
| Assembly Type | Driving Interaction | Potential Application |
|---|---|---|
| Discrete Cages | Coordination bonds with metal linkers or directional non-covalent interactions. | Molecular recognition and encapsulation. |
| Extended Networks | Hydrogen bonding (with functionalized P₄O₆) or cooperative van der Waals forces. | Materials with tunable porosity and surface properties. |
| Liquid Crystals | Anisotropic packing of appropriately shaped P₄O₆ derivatives. | Advanced optical materials. |
Advanced Research Applications of Tetraphosphorus Hexaoxide
P4O6 in Advanced Materials Synthesis
The utility of tetraphosphorus (B14172348) hexaoxide in materials science stems from its role as a concentrated source of phosphorus(III), enabling the synthesis of a diverse range of phosphorus-containing materials.
Tetraphosphorus hexaoxide is a foundational precursor for a variety of organophosphorus(III) compounds. Its high reactivity allows for controlled derivatization to produce more complex molecules, including ligands for catalysis, flame retardants, and intermediates for agrochemicals and pharmaceuticals. wikipedia.orgguidechem.com The synthesis of these materials often begins with P4O6, which offers a higher phosphorus content compared to more common precursors like phosphorus trichloride (B1173362) (PCl3).
A notable application of P4O6 as a precursor is in the synthesis of novel cage-like phosphorus compounds. Through selective redistribution reactions, P4O6 reacts with organic azides (R-N₃) to yield P4O6NR compounds. rsc.org This reaction maintains the adamantane-like cage structure while incorporating a nitrogen atom, demonstrating a pathway to new phosphorus-based molecular architectures with tailored properties. These reactions have been confirmed through ³¹P NMR spectroscopy and X-ray structure analysis. rsc.org
The types of organophosphorus compounds that can be synthesized from P4O6 and its derivatives are extensive. The table below summarizes some major classes.
| Compound Class | General Formula | Significance |
| Phosphonates | RP(=O)(OR')₂ | Reagents in organic synthesis, herbicides, pharmaceuticals. bdu.ac.in |
| Phosphinates | R₂P(=O)(OR') | Ligands in catalysis, flame retardants, herbicides. bdu.ac.in |
| Phosphine (B1218219) Oxides | OPX₃ (X = alkyl/aryl) | Reagents and by-products in reactions like the Wittig reaction. bdu.ac.in |
| Phosphines | R₃P | Important ligands for metal catalysts in homogeneous catalysis. bdu.ac.in |
| Cage Compounds | P₄O₆NR | Novel molecular structures with potential for new material properties. rsc.org |
While P4O6 is a versatile precursor for discrete molecular compounds, its direct role in the synthesis of extended novel inorganic frameworks, such as metal-organic frameworks (MOFs) or zeolitic structures, is not yet extensively documented in current research literature. The synthesis of these materials typically involves phosphate (B84403) or phosphonate linkers, which can be derived from phosphorus oxides. However, the direct application of the intact P4O6 cage as a building unit in such frameworks appears to be an emerging or underexplored area of materials chemistry. The inherent reactivity of the P-O cage could potentially be harnessed for templated or structure-directed synthesis of porous materials, representing a prospective field for future research.
Catalytic Roles of P4O6 and its Derivatives
This compound is generally not used as a catalyst directly. Instead, its significance in catalysis lies in its role as a precursor to a wide array of catalytically active species or ligands that are fundamental to both homogeneous and heterogeneous catalysis. escholarship.orgnih.gov
Mechanistic studies in this area focus on the behavior of the catalytically active compounds derived from P4O6. For instance, the hydrolysis of P4O6 yields phosphorous acid (H₃PO₃), a Brønsted acid that can catalyze various organic reactions. youtube.com More significantly, derivatives of P4O6, such as phosphines (R₃P), are crucial ligands in transition metal catalysis.
The mechanism of phosphine-ligated metal catalysts is well-established. The phosphine ligand coordinates to a metal center, and its electronic properties (σ-donation and π-acceptance) can be tuned by altering the 'R' groups. This modification influences the reactivity of the metal center, affecting key catalytic steps such as oxidative addition, reductive elimination, and migratory insertion. Nucleophilic phosphine catalysis, where the phosphine itself acts as the catalyst by adding to an electron-deficient species to form a reactive zwitterionic intermediate, is another well-studied mechanism. escholarship.orgnih.gov Computational studies, often using Density Functional Theory (DFT), are instrumental in elucidating the complex energy landscapes of these catalytic cycles. pnnl.govchemrxiv.org
Derivatives of this compound are integral to both major types of catalytic systems.
Homogeneous Catalysis : In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically a liquid solution. wikipedia.orgchemguide.co.uk Organophosphorus compounds derived from P4O6, particularly phosphines, are among the most important ligands in homogeneous catalysis. bdu.ac.in They are used to stabilize and activate transition metal complexes for a vast range of industrial processes, including hydroformylation (e.g., the oxo process), hydrogenation, and carbon-carbon bond-forming cross-coupling reactions (e.g., the Hirao reaction). wikipedia.orgnih.gov The solubility of these metal-phosphine complexes allows for high selectivity and activity under mild reaction conditions. ethz.ch
Heterogeneous Catalysis : Heterogeneous catalysts are in a different phase from the reactants, which offers the significant advantage of easy separation and recycling. wikipedia.orgbyjus.com The role of P4O6 in this domain is more indirect. Phosphorus-containing compounds, which can be synthesized from P4O6, are used to modify the surfaces of solid supports or to create solid acid catalysts. For example, phosphoric acid can be impregnated onto silica or alumina to create catalysts for dehydration and other acid-catalyzed reactions. chemrxiv.org Phosphorus is also used as a reducing agent in the preparation of some colloidal metal catalysts. wordpress.com Furthermore, phosphorus poisoning is a known deactivation mechanism for some heterogeneous catalysts, where phosphorus oxides can block active sites. rsc.org Studying these mechanisms provides insight into catalyst stability and design.
The table below contrasts the role of P4O6 derivatives in these two catalytic systems.
| Catalysis Type | Phase Relationship | Role of P4O6 Derivatives | Key Advantages |
| Homogeneous | Catalyst and reactants in the same phase (e.g., liquid) | Precursor to soluble phosphine ligands (e.g., PPh₃) for transition metal complexes. bdu.ac.in | High activity and selectivity, mild reaction conditions. ethz.ch |
| Heterogeneous | Catalyst and reactants in different phases (e.g., solid catalyst, gas reactants) | Precursor to phosphorus-based materials used as solid acid catalysts or catalyst modifiers. chemrxiv.org | Easy separation of catalyst from products, catalyst reusability. wikipedia.org |
Fundamental Research in Phosphorus Chemistry
This compound is a subject of significant fundamental research aimed at understanding the unique bonding, structure, and reactivity of phosphorus compounds. Its cage-like molecular structure, analogous to that of adamantane, makes it a model compound for studying strained ring systems and the nature of the P-O bond. britannica.comquora.com
Electron diffraction studies have determined the molecular structure of P4O6, revealing a Td symmetry point group with a P–O bond distance of 1.67 Å and a P–O–P bond angle of approximately 128.5°. quora.comresearchgate.net This structural information provides a basis for theoretical and computational investigations. Quantum chemical calculations, including DFT and other methods, are employed to analyze the molecule's electronic structure, vibrational frequencies, and bonding properties. researchgate.netnih.gov Such studies help to rationalize its reactivity and thermodynamic properties, which are critical for applications in fields ranging from planetary science to industrial synthesis. researchgate.net
The reactivity of P4O6 is also a fertile ground for discovering new types of chemical transformations. Its reaction with organic azides to form P4O6NR cage compounds is a prime example of a selective redistribution reaction that opens avenues to novel organophosphorus chemistry. rsc.org Understanding these fundamental reactions expands the toolkit available to synthetic chemists for creating complex phosphorus-containing molecules.
Environmental Research Applications of P4O6 (excluding toxicity and human health impacts)
Role in Atmospheric Chemistry and Planetary Atmospheres
This compound (P₄O₆) has been a subject of significant interest in the study of planetary atmospheres, particularly those of gas giants such as Jupiter and Saturn, as well as Venus. scispace.comwhiterose.ac.uk Theoretical modeling has suggested that P₄O₆ could be a major component of the gas-phase phosphorus chemistry in these environments. scispace.comwhiterose.ac.uk At the photospheric temperatures of Jupiter and Saturn, under conditions of chemical equilibrium, P₄O₆ was initially expected to be the dominant carrier of phosphorus. arxiv.org
However, the proposed atmospheric role of this compound is heavily reliant on thermodynamic modeling, which in turn depends on the values for its free energy of formation. scispace.comwhiterose.ac.uk There are substantial uncertainties and discrepancies in the literature regarding these thermodynamic values. scispace.comwhiterose.ac.uk For instance, the standard Gibbs free energy of formation for P₄O₆ reported in different databases varies significantly. scispace.comwhiterose.ac.uk This variation has profound implications for atmospheric models: depending on the thermodynamic data utilized, P₄O₆ may be predicted to be the most abundant phosphorus species or virtually absent from the modeled atmosphere. scispace.comwhiterose.ac.uk
Recent critical reviews of the available thermodynamic data suggest that some widely used values, such as those from the NIST/JANAF database, may overestimate the stability of P₄O₆. scispace.comwhiterose.ac.uk The choice of thermodynamic data directly influences the predicted dominant phosphorus-bearing gas at equilibrium in models of Jupiter's and Saturn's deep atmospheres. arxiv.org For example, using one set of enthalpy values for P₄O₆ leads to the prediction of it being the dominant species, while another set favors the formation of phosphoric acid (H₃PO₄). arxiv.org
In the context of the Venusian atmosphere, thermodynamic analysis indicates that the formation of phosphine (PH₃) from P₄O₆ is thermodynamically unfavorable, irrespective of the assumed value for the Gibbs free energy of formation of P₄O₆. scispace.comwhiterose.ac.uk This highlights the critical need for more robust and accurate experimental data on the thermodynamics of phosphorus compounds to improve the accuracy of astronomical and geological modeling of planetary atmospheres. scispace.comwhiterose.ac.uk
Table 1: Influence of Thermodynamic Data Source on Predicted Dominant Phosphorus Species in Gas Giant Atmospheres
| Thermodynamic Database for P₄O₆ | Predicted Dominant P-bearing Gas at Equilibrium | Implication for P₄O₆ Abundance |
|---|---|---|
| NIST/JANAF | P₄O₆ | Predicted as a major species |
| Gurvich et al. (1989) | H₃PO₄ | Predicted to be largely absent |
Photochemical Reactions and Pathways in Atmospheric Models
The study of photochemical reactions is crucial for understanding the chemistry of planetary atmospheres, as these reactions are driven by solar radiation and can lead to the formation of reactive species and complex chemical pathways. isofts.kiev.uacolorado.edu In the context of this compound, its photochemical behavior is a component of some advanced atmospheric models, particularly those developed for hydrogen-dominated exoplanet atmospheres.
Atmospheric models for exoplanets incorporate photochemical networks that include a range of phosphorus-bearing species. arxiv.org Within these frameworks, the formation of P₄O₆ is considered. For instance, a theoretical reaction rate for the formation of P₄O₆ from the recombination of P₂O₃ has been included in some photochemical networks. arxiv.org However, modeling results based on these networks have suggested that the formation of P₄O₆ as an end product is highly unfavorable across various thermochemical environments.
While formation pathways are included in these models, the photodissociation of P₄O₆ is also a recognized potential process in atmospheric chemistry. In the upper atmosphere of Venus, for example, photodissociation is considered a possible reaction pathway for P₄O₆. scispace.com Photochemical reactions, initiated by the absorption of ultraviolet photons, can break chemical bonds and create highly reactive free radicals, which then drive further chemical transformations.
Despite the inclusion of P₄O₆ in these atmospheric models, there is a notable lack of specific experimental or theoretical data on its photochemical properties in the scientific literature. Key parameters required for accurate modeling, such as the absorption cross-sections, photodissociation quantum yields, and specific product pathways for the photolysis of P₄O₆, are not well-established. This represents a significant data gap in the understanding of phosphorus chemistry in planetary atmospheres. The development of accurate photochemical models for phosphorus species is contingent on future research to determine these fundamental photochemical parameters for P₄O₆ and other related compounds.
Future Research Directions and Unexplored Avenues in Tetraphosphorus Hexaoxide Chemistry
Development of Sustainable P₄O₆ Synthesis Routes
The traditional synthesis of tetraphosphorus (B14172348) hexaoxide involves the controlled, high-temperature oxidation of white phosphorus (P₄). This method, while effective, is fraught with challenges, including the high energy input and the hazardous nature of white phosphorus. google.comgoogle.com Future research will undoubtedly focus on developing more sustainable and environmentally benign synthetic routes.
One promising avenue is the exploration of low-temperature oxidation pathways . This could involve the use of milder, more selective oxidizing agents or the development of catalytic systems that can facilitate the oxidation of P₄ under less energy-intensive conditions. Research into the isothermal oxidation of white phosphorus dispersed in water suggests that temperature is a key factor in the formation of phosphorus oxides and could provide insights into controlling the reaction to favor P₄O₆. tandfonline.com
Another critical area of future research is the development of catalytic oxidation processes . The use of transition metal catalysts could enable the selective oxidation of white phosphorus to P₄O₆ at lower temperatures and with greater control over the product distribution. This would represent a significant step towards a greener synthesis of this important compound. Furthermore, the principles of "green chemistry" are increasingly being applied to organophosphorus chemistry, which could inspire new, more sustainable approaches to P₄O₆ synthesis. nih.gov
Bio-inspired and biocatalytic approaches also present a novel, albeit long-term, research direction. While the direct enzymatic synthesis of P₄O₆ is not currently feasible, studies on how organisms process phosphorus and the catalytic activity of minerals like iron oxides in phosphorus cycling could provide inspiration for the design of novel, bio-inspired catalytic systems. chemrxiv.orgnorthwestern.edunorthwestern.eduresearchgate.net
| Current Synthesis Method | Future Sustainable Approaches | Key Research Challenges |
| High-temperature oxidation of white phosphorus | Low-temperature oxidation with alternative oxidants | Identifying selective and efficient low-temperature oxidants. |
| Direct reaction with O₂ | Catalytic oxidation using transition metal complexes | Designing catalysts with high selectivity for P₄O₆ over other phosphorus oxides. |
| Energy-intensive process | Electrochemical synthesis from phosphate (B84403) precursors | Developing efficient and scalable electrochemical cells and processes. |
| Bio-inspired and biocatalytic systems | Understanding and mimicking natural phosphorus transformation pathways. |
Exploration of Novel P₄O₆ Reactivity and Reaction Discoveries
The unique cage structure of P₄O₆, with its multiple reactive P(III) centers, makes it an attractive synthon for the construction of complex organophosphorus compounds. While some reactions of P₄O₆ have been documented, such as its reaction with organic azides to form P₄O₅N cage-like structures, its full reactive potential is far from realized. rsc.org
Future research should focus on utilizing P₄O₆ as a multidentate building block for novel organophosphorus architectures . Its reaction with a wider range of organic and organometallic reagents could lead to the synthesis of new classes of phosphorus-containing molecules with unique properties and applications. The development of stereoselective syntheses using P₄O₆ as a precursor could also open up new avenues in medicinal and agricultural chemistry. nih.govmdpi.com
The coordination chemistry of P₄O₆ is another area ripe for exploration. Its ability to act as a ligand for transition metals has been noted, but a systematic investigation of its coordination behavior with a broad range of metal centers is lacking. vedantu.combritannica.com Such studies could lead to the discovery of new catalysts with unique reactivity, leveraging the electronic and steric properties of the P₄O₆ cage. The design and synthesis of novel phosphorus(III) ligands for homogeneous catalysis is an active area of research, and P₄O₆ represents an underutilized precursor in this field. researchgate.netwiley-vch.deresearchgate.netlsu.eduwiley.com
Furthermore, the potential of P₄O₆ as a precursor to phosphorus-based polymers and materials is a significant and largely unexplored field. The controlled ring-opening polymerization of P₄O₆ or its derivatives could lead to new types of polyphosphites with interesting material properties, such as flame retardancy or as components in advanced composites. mdpi.commdpi.com
Advanced Computational Design of P₄O₆-Based Systems
Computational chemistry has become an indispensable tool in modern chemical research, and its application to the study of P₄O₆ is expected to grow significantly. While quantum chemical calculations have been used to analyze the chemical bonding and reactivity of phosphorus oxides, including P₄O₆, more advanced computational techniques can be employed to guide the discovery of new materials and reactions. nih.govresearchgate.net
A key future direction is the in silico design of novel functional materials derived from P₄O₆ . Using techniques like density functional theory (DFT) and molecular dynamics, researchers can predict the electronic, optical, and mechanical properties of hypothetical P₄O₆-based materials before their synthesis. slideshare.netresearchgate.netresearchgate.net This computational screening approach can accelerate the discovery of materials with tailored properties for specific applications, such as gas storage, catalysis, or electronics.
The application of machine learning (ML) and artificial intelligence (AI) to the chemistry of phosphorus cage compounds is another exciting frontier. ML models can be trained on existing experimental and computational data to predict the reactivity and properties of new P₄O₆ derivatives. chemrxiv.orgchemrxiv.orgnih.govresearchgate.net This can help to identify promising synthetic targets and optimize reaction conditions, significantly reducing the time and resources required for experimental studies.
| Computational Technique | Application in P₄O₆ Chemistry | Potential Outcomes |
| Density Functional Theory (DFT) | Prediction of electronic structure and reactivity | Identification of new reaction pathways and stable derivatives. |
| Molecular Dynamics (MD) | Simulation of the behavior of P₄O₆-based materials | Understanding of material properties and guest-host interactions. |
| Machine Learning (ML) | Prediction of properties and reactivity of P₄O₆ derivatives | Accelerated discovery of new functional molecules and materials. |
| High-Throughput Screening | Virtual screening of large libraries of P₄O₆-based compounds | Identification of lead candidates for specific applications. |
Emerging Interdisciplinary Research at the Interface of P₄O₆ Chemistry
The unique properties of tetraphosphorus hexaoxide make it a promising candidate for applications in a variety of interdisciplinary fields. Future research at the intersection of chemistry, materials science, and biology will be crucial for unlocking the full potential of this versatile molecule.
In materials science , P₄O₆ can serve as a precursor for the synthesis of novel phosphorus-containing nanomaterials. The controlled hydrolysis or reaction of P₄O₆ could be used to generate well-defined phosphorus oxide nanoparticles or thin films with applications in catalysis, energy storage, and electronics. The development of phosphorus-based polymers for applications such as flame retardants and corrosion inhibitors is another area where P₄O₆ could play a significant role. mdpi.comnih.gov
In the field of catalysis , the use of P₄O₆ as a ligand or ligand precursor in homogeneous and heterogeneous catalysis is a promising area of research. The unique electronic and steric properties of the P₄O₆ cage could lead to catalysts with enhanced activity and selectivity for a variety of chemical transformations.
The bioinorganic chemistry of phosphorus oxides is a nascent but potentially impactful field. While the direct biological role of P₄O₆ is not established, understanding its interactions with biological systems and its potential as a precursor for biologically active organophosphorus compounds is an area worthy of investigation. taylorandfrancis.comfrontiersin.org The study of how simple phosphorus compounds could have played a role in the origin of life is an active area of research, and P₄O₆ could be a relevant molecule in this context. nih.gov
Q & A
Q. What is the molecular formula and structural configuration of tetraphosphorus hexaoxide, and how is it experimentally validated?
this compound has the molecular formula P₄O₆ , consisting of four phosphorus atoms arranged in a tetrahedral structure with six oxygen atoms bridging the edges. This configuration is confirmed via X-ray crystallography and spectroscopic methods (e.g., IR and Raman spectroscopy) . The compound’s IUPAC name, tricyclo[3.3.1.1³⁷]tetraphosphoxan-1-one, reflects its adamantane-like structure .
Q. What are the standard synthesis conditions for P₄O₆, and how do deviations affect product purity?
P₄O₆ is synthesized by combusting white phosphorus in a limited oxygen supply (e.g., 75% O₂, 25% N₂ at 50°C and 90 mm Hg). Excess oxygen leads to the formation of P₄O₁₀, while insufficient control may introduce impurities like phosphorus sulfides or unreacted P₄ . Researchers must monitor reaction parameters rigorously to avoid byproducts .
Q. How does P₄O₆ react with water, and what precautions are necessary during hydrolysis studies?
P₄O₆ reacts exothermically with water to form phosphorous acid (H₃PO₃). The reaction requires controlled conditions (e.g., slow addition of water under inert atmospheres) to prevent rapid acid formation or localized heating, which can degrade lab equipment . Safety protocols, including fume hood use and PPE, are critical .
Advanced Research Questions
Q. What advanced analytical techniques resolve discrepancies in reported physical properties of P₄O₆ (e.g., melting point, molecular weight)?
Discrepancies in properties like melting point (23.8°C vs. literature variations) arise from impurities or polymorphic forms. Differential Scanning Calorimetry (DSC) and High-Resolution Mass Spectrometry (HRMS) can validate molecular weight (219.891 g/mol) and purity . Cross-referencing with crystallographic data ensures structural consistency .
Q. How can synthesis protocols for P₄O₆ be optimized to minimize byproducts like P₄O₁₀ or phosphorus sulfides?
Optimization involves precise oxygen partial pressure control and real-time monitoring via gas chromatography (GC). Catalytic additives (e.g., trace metals) and inert gas purging reduce side reactions. Post-synthesis purification through sublimation under vacuum isolates P₄O₆ .
Q. What spectroscopic methods are most effective for characterizing P₄O₆’s electronic and geometric structure?
Q. How do reaction conditions influence the oxidation pathways of phosphorus to form P₄O₆ versus P₄O₁₀?
Kinetic vs. thermodynamic control dictates product distribution. Low-temperature, oxygen-limited conditions favor P₄O₆ (metastable intermediate), while higher temperatures and excess oxygen drive complete oxidation to P₄O₁₀. Computational modeling (DFT) aids in predicting phase dominance .
Q. What are the challenges in studying P₄O₆’s reactivity with halogenated compounds, and how can they be mitigated?
P₄O₆ reacts violently with halogens (e.g., Cl₂, F₂) to form phosphorus trihalides (PX₃). Reactions require cryogenic conditions (−40°C) and slow reagent addition. In situ FTIR monitors intermediate species, while quenching with inert solvents (e.g., hexane) prevents uncontrolled exotherms .
Q. How does P₄O₆’s stability under storage conditions impact long-term research reproducibility?
P₄O₆ degrades in humid environments, forming H₃PO₃. Storage in argon-filled ampoules with desiccants (e.g., P₄O₁₀) prevents hydrolysis. Regular purity checks via titration (e.g., iodometric assays) ensure batch consistency .
Q. What methodologies are used to analyze hazardous decomposition products of P₄O₆ during combustion studies?
Combustion of P₄O₆ produces toxic phosphine (PH₃) and phosphorus oxides. Gas chromatography-mass spectrometry (GC-MS) and ICP-OES quantify gaseous byproducts, while thermogravimetric analysis (TGA) maps decomposition thresholds. Safety protocols mandate remote-controlled reactors and scrubbers for acid gas neutralization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
